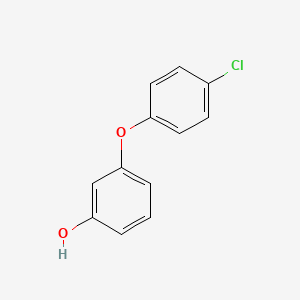
3-(4-Chlorophenoxy)phenol
Vue d'ensemble
Description
3-(4-Chlorophenoxy)phenol is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 3-(4-Chlorophenoxy)phenol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to conventional antibiotics. For instance, a study found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents .
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity. It has been observed to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy .
Case Study: Anticancer Activity
A notable study conducted by Indumathy et al. (2022) explored the synthesis and biological activity of various organotin(IV) complexes derived from 4-chlorophenoxyacetic acid. The results indicated that these complexes exhibited higher cytotoxicity than traditional chemotherapeutic agents like cisplatin, particularly against K562 leukemia cells .
Agricultural Applications
Herbicide Development
this compound is utilized as an intermediate in the synthesis of herbicides. Its phenolic structure allows it to interact with plant growth regulators, making it effective in controlling unwanted vegetation. For example, derivatives of this compound are employed in formulating selective herbicides that target specific weed species while minimizing damage to crops .
Pesticide Formulations
The compound also plays a role in developing pesticide formulations due to its ability to disrupt cellular processes in pests. Its application in agricultural chemistry highlights its importance in sustainable farming practices by providing alternatives to more harmful chemicals .
Material Science Applications
Polymer Synthesis
In material science, this compound is employed as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors .
Case Study: Polymer Development
A study on the thermal properties of polymers containing chlorophenolic compounds revealed improved thermal stability compared to traditional polymers. The findings suggest that incorporating this compound into polymer formulations can lead to materials suitable for high-temperature applications .
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | Inhibits growth of Staphylococcus aureus and E. coli |
| Anticancer agent | Induces apoptosis in cancer cell lines | |
| Agriculture | Herbicide precursor | Effective against specific weed species |
| Pesticide formulations | Disrupts cellular processes in pests | |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |
Propriétés
Formule moléculaire |
C12H9ClO2 |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
3-(4-chlorophenoxy)phenol |
InChI |
InChI=1S/C12H9ClO2/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,14H |
Clé InChI |
JQEGWOITLFBLCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














